molecular formula C13H11NO2S B1278732 5-Amino-2-(phenylthio)benzoic acid CAS No. 63185-86-4

5-Amino-2-(phenylthio)benzoic acid

Cat. No.: B1278732
CAS No.: 63185-86-4
M. Wt: 245.3 g/mol
InChI Key: MKSHKRLNPIFOSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-(phenylthio)benzoic acid can be synthesized through several synthetic routes. One common method involves the reduction of 5-nitro-2-(phenylthio)benzoic acid using hydrogen chloride and iron in water at 90-95°C, followed by refluxing in methanol for 3-4 hours . This method yields the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(phenylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form amino derivatives.

    Substitution: The phenylthio group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen chloride and iron are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of this compound.

    Substitution: Substituted phenylthio derivatives.

Scientific Research Applications

5-Amino-2-(phenylthio)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-2-(phenylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the phenylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(phenylsulfanyl)benzoic acid
  • 5-Amino-2-(phenylthio)benzoic acid
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a phenylthio group on the benzoic acid core allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

5-amino-2-phenylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSHKRLNPIFOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443795
Record name 5-amino-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63185-86-4
Record name 5-amino-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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